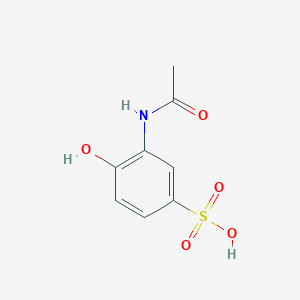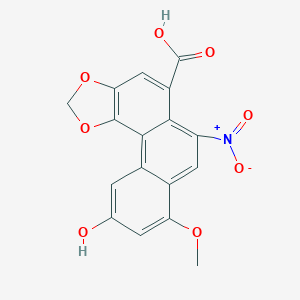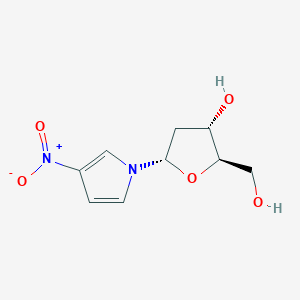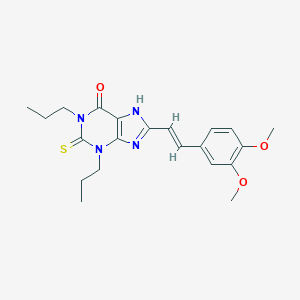
Ihb cpd
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isohomohalichondrin B is a polyether macrolide compound isolated from the marine sponge Lissodendoryx. It has garnered significant attention due to its potent anti-tumoral activity. This compound inhibits GTP binding to tubulin, preventing microtubule assembly, which is crucial for cell division .
Preparation Methods
Isohomohalichondrin B is primarily extracted from marine sponges. due to the low concentration of the compound in the sponge, large-scale production through direct extraction is not feasible . Alternative methods include:
Chemical Synthesis: This involves complex multi-step synthetic routes.
Semi-Synthesis: This method combines natural extraction with chemical modifications to enhance yield and purity.
Cell Culture: Culturing sponge cells in controlled environments to produce the compound.
Chemical Reactions Analysis
Isohomohalichondrin B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Isohomohalichondrin B has a wide range of scientific research applications:
Mechanism of Action
Isohomohalichondrin B exerts its effects by inhibiting GTP binding to tubulin, preventing microtubule assembly. This leads to cell cycle perturbations, mitotic block, and apoptosis in cancer cells . The compound primarily targets the microtubule network, disrupting cell division and leading to cell death .
Comparison with Similar Compounds
Isohomohalichondrin B is similar to other polyether macrolides such as halichondrin B and homohalichondrin B. it is unique in its specific inhibition of GTP binding to tubulin and its potent anti-tumoral activity . Other similar compounds include:
Halichondrin B: Another polyether macrolide with similar anti-tumoral activity.
Homohalichondrin B: A related compound with comparable biological activity.
Ecteinascidin 743: A marine-derived compound that disorganizes the microtubule network but does not directly interact with tubulin.
Isohomohalichondrin B stands out due to its unique mechanism of action and its potential as a lead compound for developing new anti-cancer therapies.
Properties
CAS No. |
157078-48-3 |
|---|---|
Molecular Formula |
C61H86O19 |
Molecular Weight |
1123.3 g/mol |
InChI |
InChI=1S/C61H86O19/c1-27-15-34-7-9-38-28(2)16-36(66-38)11-13-59-25-47-55(79-59)56-57(73-47)58(80-59)54-39(70-56)10-8-35(68-54)18-49(65)74-53-32(6)52-44(69-43(53)20-40(67-34)31(27)5)21-42-46(72-52)24-61(75-42)26-48-51(78-61)30(4)23-60(77-48)22-29(3)50-45(76-60)19-37(64)41(71-50)17-33(63)12-14-62/h27,29-30,32,34-48,50-58,62,64H,2,5,7-26H2,1,3-4,6H3 |
InChI Key |
WVWWZNXKZNACRW-UHFFFAOYSA-N |
SMILES |
CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)OC9C(C3C(CC4C(O3)CC3(O4)CC4C(O3)C(CC3(O4)CC(C4C(O3)CC(C(O4)CC(=O)CCO)O)C)C)OC9CC(C1=C)O2)C |
Canonical SMILES |
CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)OC9C(C3C(CC4C(O3)CC3(O4)CC4C(O3)C(CC3(O4)CC(C4C(O3)CC(C(O4)CC(=O)CCO)O)C)C)OC9CC(C1=C)O2)C |
Synonyms |
IHB cpd isohomohalichondrin B |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1S,2S,3R,4S,7R,9S,10S,15S)-4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,12-dioxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117544.png)



![[(1R,2S,3R,4S,7R,9S,10S,12R,16R)-4,12-Diacetyloxy-1,16-dihydroxy-10,14,17,17-tetramethyl-11,15-dioxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117556.png)

![3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B117561.png)
![[4S-(4ALPHA,7BETA,7AALPHA)]-7,7A-DIHYDRO-7-HYDROXY-4-METHOXY-4H-FURO[3,2-C]PYRAN-2(6H)-ONE](/img/structure/B117568.png)
![(3aS,6S,7aS)-6-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one](/img/structure/B117572.png)
![6-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B117575.png)
![[(1S,2S,3R,4S,7R,9S,10S,12R,15R,16S)-4,12-Diacetyloxy-15-hydroxy-10,14,20,20-tetramethyl-11,18-dioxo-9-triethylsilyloxy-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl] benzoate](/img/structure/B117576.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,16R)-4,12-Diacetyloxy-10,14,20,20-tetramethyl-11,15,18-trioxo-9-triethylsilyloxy-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl] benzoate](/img/structure/B117580.png)
